1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring dual 4-fluorophenyl substituents: one directly attached to the pyrazole ring at position 1 and the other as a benzyloxy group at position 4. The carboxamide moiety is substituted with a 3-methoxyphenyl group. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the methoxy group may influence binding affinity through electronic effects .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3/c1-31-21-4-2-3-19(13-21)27-24(30)23-22(32-15-16-5-7-17(25)8-6-16)14-29(28-23)20-11-9-18(26)10-12-20/h2-14H,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQVYIXAGBYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of fluorophenyl groups: This step involves the substitution reaction where fluorophenyl groups are introduced to the pyrazole ring.
Methoxylation: The methoxy groups are introduced through a nucleophilic substitution reaction.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The incorporation of fluorinated phenyl groups enhances the pharmacological profile of compounds, making them more potent and selective.
- Antitumor Activity : Studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which can be further explored through in vitro assays measuring cytokine production and inflammatory markers .
Agrochemical Applications
Pyrazole derivatives are increasingly being studied for their effectiveness as agrochemicals, particularly as pesticides and fungicides.
- Fungicidal Activity : Research indicates that similar compounds exhibit antifungal properties against phytopathogenic fungi. For example, derivatives of pyrazole have been synthesized and tested for their ability to inhibit fungal growth, showing promising results that could lead to the development of new agricultural fungicides .
- Pesticidal Properties : The structural characteristics of this compound may also confer insecticidal properties, making it a candidate for further investigation in pest management strategies .
Data Tables
Case Studies
Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide:
- Antitumor Evaluation : A study reported the synthesis of various pyrazole derivatives and their testing against cancer cell lines, revealing that some compounds exhibited IC50 values lower than standard chemotherapeutics .
- Fungicidal Testing : Another study synthesized a series of pyrazole derivatives and assessed their antifungal activity against several species, showing that some compounds had over 50% inhibition at low concentrations .
- Structure-Activity Relationship (SAR) : Investigations into SAR have helped identify key structural features that enhance biological activity, guiding future synthetic efforts toward more potent derivatives .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Abbreviations : FP = fluorophenyl; MeOPh = methoxyphenyl; CF₃ = trifluoromethyl; MIC = minimum inhibitory concentration.
Key Observations
Substituent Position and Activity: The target compound’s 4-fluorophenylmethoxy group at position 4 is distinct from analogs like 28a, which have a 5-(2,6-dimethoxyphenyl) group. This positional difference may alter receptor interaction profiles, as seen in the nanomolar EC₅₀ values of 28a for NTS2 . Compound 13 achieves sub-nanomolar potency (EC₅₀ = 0.3 nM) due to its bulky tricyclic decane group, which likely enhances hydrophobic interactions with NTS1 .
Fluorine and Methoxy Contributions: Fluorine atoms in the target compound and analogs like 20 improve metabolic stability by resisting oxidative degradation, a critical factor in drug development .
Pharmacological Implications
- Receptor Selectivity : The dual fluorophenyl groups in the target compound may confer balanced NTS1/NTS2 activity, whereas 13 is highly selective for NTS1 .
- Antimicrobial Potential: Analog 16 demonstrates broad-spectrum antimicrobial activity, suggesting the target compound could be repurposed with structural tweaks .
Biological Activity
The compound 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, anticancer, and analgesic properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to a class of pyrazole derivatives characterized by the presence of fluorinated phenyl groups and a methoxy substituent. The molecular structure can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM | |
| 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide | TBD | TBD | TBD |
In a study by Selvam et al., various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects, with some showing up to 85% inhibition of TNF-α at specific concentrations .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. For example, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver) | 54.25% growth inhibition | |
| HeLa (Cervical) | 38.44% growth inhibition |
The compound's activity against cancer cells is attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
3. Analgesic Activity
Analgesic properties have also been reported for pyrazole derivatives. In vivo studies using carrageenan-induced edema models have shown that certain derivatives exhibit significant analgesic effects comparable to standard analgesics like ibuprofen.
| Compound | Analgesic Effect (%) | Reference |
|---|---|---|
| Ibuprofen | Standard Control | TBD |
| Similar Pyrazole Derivative | TBD | TBD |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on Anti-inflammatory Effects : A series of pyrazole compounds were synthesized and tested for their ability to reduce inflammation in animal models. The results indicated a strong correlation between structural modifications and anti-inflammatory potency .
- Anticancer Screening : A compound structurally related to the target was evaluated against multiple cancer cell lines, demonstrating significant cytotoxicity and suggesting potential for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can researchers validate intermediate purity?
A multi-step synthesis is typically employed, starting with functionalized aryl precursors. For example, condensation of fluorophenyl-substituted alcohols with activated carbonyl intermediates (e.g., isocyanates or carboxamides) under acidic or basic conditions is a common approach. Purification at each step via column chromatography or recrystallization ensures intermediate purity, validated by HPLC (>95%) and -NMR spectroscopy. Critical steps include protecting group strategies for methoxy and fluorophenyl substituents to prevent undesired side reactions .
Q. How can researchers confirm the structural integrity of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and dihedral angles (e.g., fluorophenyl rings may form dihedral angles of 12–55° with the pyrazole core). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and -/-NMR to assign substituent positions. Weak hydrogen bonds (C–H···F/N) observed in crystal structures further validate intermolecular interactions .
Q. What solubility challenges exist for this compound, and how can they be mitigated in biological assays?
The compound exhibits low aqueous solubility due to its hydrophobic fluorophenyl and methoxyphenyl groups. To address this, researchers use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with solubility enhancers (cyclodextrins) or nanoemulsions can improve bioavailability. Solubility is quantified via shake-flask methods followed by UV-Vis spectrophotometry .
Advanced Research Questions
Q. What in vitro models are suitable for assessing target engagement and selectivity?
Kinase inhibition assays (e.g., MET kinase) using recombinant enzymes and ATP-competitive binding protocols are recommended. Selectivity is evaluated against panels of related kinases (e.g., EGFR, VEGFR) via fluorescence-based assays. IC values should be corroborated with cellular assays (e.g., proliferation inhibition in cancer cell lines) to confirm target relevance. Structural analogs with trifluoromethyl or chloro substituents show enhanced selectivity, as seen in carbonic anhydrase inhibition studies .
Q. How can researchers analyze pharmacokinetic properties in preclinical models?
Administer the compound intravenously (IV) and orally (PO) in rodents to calculate clearance (CL), volume of distribution (), and bioavailability (). Plasma samples are analyzed via LC-MS/MS. Allometric scaling from rodent/dog data predicts human CL (1.3–7.4 mL/min/kg) and (4.8–11 L/kg). High plasma protein binding (96–99%) necessitates free fraction measurements using equilibrium dialysis .
Q. What strategies improve selectivity for target enzymes in structure-activity relationship (SAR) studies?
Modify the pyrazole core’s substituents:
- Methoxy groups : Increase steric bulk to reduce off-target binding.
- Fluorophenyl rings : Enhance hydrophobic interactions with enzyme pockets.
- Carboxamide linker : Optimize hydrogen bonding with catalytic residues.
SAR is validated using molecular docking (e.g., Glide, AutoDock) and comparative IC profiling against structurally related targets .
Q. How can contradictions in biological activity data be resolved?
Orthogonal assays are critical. For example, discrepancies between enzyme inhibition and cellular activity may arise from poor membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion. Control for metabolic stability via liver microsome incubations. Conflicting in vivo efficacy data may require adjusting dosing regimens or evaluating metabolite activity .
Q. What computational methods elucidate binding interactions and conformational dynamics?
Molecular dynamics (MD) simulations (e.g., GROMACS) reveal ligand-induced conformational changes in targets. Binding free energy calculations (MM-PBSA/GBSA) quantify contributions of substituents like fluorophenyl groups. Docking studies identify key residues (e.g., MET kinase’s hinge region). Pair these with mutagenesis to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
